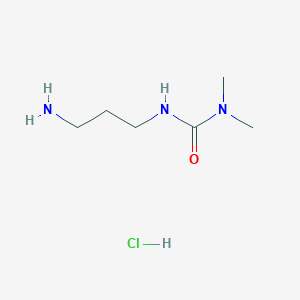

3-(3-Aminopropyl)-1,1-dimethylurea;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Aminopropyltriethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Synthesis Analysis

APTES is one of the most important silicon compounds in chemistry for the synthesis of materials . It has extensively been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .Molecular Structure Analysis

The molecular structure of APTES includes a silicon atom bonded to three ethoxy groups and a 3-aminopropyl group .Chemical Reactions Analysis

APTES has been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .Physical And Chemical Properties Analysis

APTES-functionalized porous silica (AP@MPS) was synthesized to adsorb aqueous uranium (U(VI)) . A combination of SEM, BET, XPS, NMR, and zeta potential tests were conducted to analyze the surface properties of the AP@MPS materials .Aplicaciones Científicas De Investigación

Material Science and Surface Modification

- Surface Functionalization : Aminosilanes, such as 3-aminopropyltriethoxysilane (APTES), are extensively used to functionalize silica and other surfaces to improve their interaction with biological molecules. This functionalization is crucial for biomedical applications, including sensor development and cell culture platforms. The stability and efficiency of surface modification have been studied, indicating the importance of reaction conditions on the durability of the functionalized layers (Smith & Chen, 2008).

Biochemical Applications

- Enzymatic Activity and Inhibition : Compounds related to 3-(3-Aminopropyl)-1,1-dimethylurea hydrochloride have been studied for their interactions with enzymes. For instance, enzyme preparations from certain bacterial strains have shown specificity towards phenylcarbamate herbicides, indicating the potential for bioremediation and the study of enzymatic pathways relevant to agricultural chemicals (Kearney & Kaufman, 1965).

Analytical Chemistry

- Charge Transfer Complex Formation : Studies on charge transfer interactions involving amino heterocyclic donors and acceptors like chloranilic acid in acetonitrile provide insights into developing spectrophotometric methods for determining various compounds. Such research is fundamental for analytical applications, including drug discovery and environmental monitoring (Al-Attas et al., 2009).

Immunodiagnostics

- Crosslinking Strategies for Antibodies : The efficacy of 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) for crosslinking antibodies on amine-functionalized platforms has been evaluated, which is crucial for developing sensitive and specific immunodiagnostic assays. This research is particularly relevant for improving the analytical performance of assays used in medical diagnostics and research (Vashist, 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The outcomes obtained using the Surface Complex Formation Model (SCFM) highlight the dominance of the coulombic force ΔG0coul as the principal component of the adsorption energy (ΔG0ads) . This work garnered insights into the adsorption mechanism by meticulously examining the ΔG0ads across a pH ranging from 4 to 8 . In essence, this study’s findings furnish crucial insights for the future design of silica nanoparticles for specific biomedical and agricultural applications .

Propiedades

IUPAC Name |

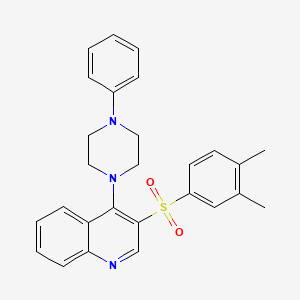

3-(3-aminopropyl)-1,1-dimethylurea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O.ClH/c1-9(2)6(10)8-5-3-4-7;/h3-5,7H2,1-2H3,(H,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKHVFIXFHYMOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminopropyl)-1,1-dimethylurea;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2651396.png)

![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2651397.png)

![4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2651398.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2651401.png)

![4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2651406.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one](/img/structure/B2651412.png)